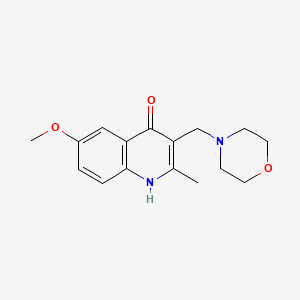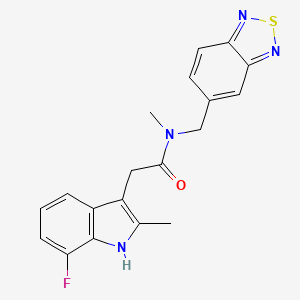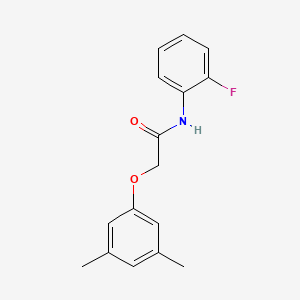
6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone and related derivatives often involves complex chemical reactions, including the Buchwald–Hartwig amination, and can yield various quinoline and quinazolinone derivatives with significant antimicrobial activities and potential as pharmacological agents (Sarkar et al., 2021). These synthesis processes are crucial for the development of new compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectral characterization techniques like FTIR, NMR, and UV spectroscopy. Density Functional Theory (DFT) calculations can be used to illustrate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), vibrational properties, and charge distribution potential, providing insights into the compound's reactivity and stability (Sarkar et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone derivatives can lead to various pharmacologically active molecules. These reactions, such as the Buchwald–Hartwig amination, play a crucial role in the modification of the quinolinone scaffold, introducing various functional groups that can significantly alter the biological activity and pharmacokinetic properties of the resulting compounds (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties of 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone derivatives, such as solubility, melting point, and stability, are critical for their application in drug formulation and delivery. These properties can be influenced by the molecular structure and the presence of functional groups, affecting the compound's behavior in biological systems and its suitability for pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interaction with biological targets, are fundamental for the therapeutic efficacy of 6-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone derivatives. Studies on these compounds have shown significant antimicrobial activities, indicating their potential as antimicrobial agents. The interaction of these compounds with biological targets can be elucidated through molecular docking studies, providing insights into their mechanism of action and potential applications in treating various diseases (Sarkar et al., 2021).
Propriétés
IUPAC Name |
6-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-14(10-18-5-7-21-8-6-18)16(19)13-9-12(20-2)3-4-15(13)17-11/h3-4,9H,5-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTQIORJDPMKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}propyl)-1H-pyrazole](/img/structure/B5614051.png)
![N-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]methyl}biphenyl-4-carboxamide](/img/structure/B5614058.png)
![2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)
![2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5614068.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5614073.png)
![3-{[benzyl(methyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B5614079.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5614082.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5614101.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5614118.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5614127.png)
![2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5614132.png)